molecular formula C12H16O B1484642 2-Isopropoxy-4-methyl-1-vinylbenzene CAS No. 2206311-95-5

2-Isopropoxy-4-methyl-1-vinylbenzene

Cat. No.: B1484642
CAS No.: 2206311-95-5
M. Wt: 176.25 g/mol
InChI Key: XGRDTYFSRCNMLI-UHFFFAOYSA-N
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Description

2-Isopropoxy-4-methyl-1-vinylbenzene is an organic compound with the molecular formula C12H16O It is a derivative of benzene, featuring an isopropoxy group, a methyl group, and a vinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4-methyl-1-vinylbenzene can be achieved through several methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting 2-isopropoxy-4-methylphenol can then be subjected to a vinylation reaction using a suitable vinylating agent, such as vinyl bromide, under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to minimize by-products and ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4-methyl-1-vinylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 2-isopropoxy-4-methylbenzaldehyde or 2-isopropoxy-4-methylacetophenone.

    Reduction: Formation of 2-isopropoxy-4-methyl-1-ethylbenzene.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Isopropoxy-4-methyl-1-vinylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-4-methyl-1-vinylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The isopropoxy and vinyl groups can influence the reactivity and orientation of these reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxy-4-methylphenol: Lacks the vinyl group, making it less reactive in certain types of reactions.

    4-Methyl-1-vinylbenzene: Lacks the isopropoxy group, affecting its solubility and reactivity.

    2-Isopropoxy-1-vinylbenzene: Similar structure but with different substitution pattern, leading to different chemical properties.

Uniqueness

2-Isopropoxy-4-methyl-1-vinylbenzene is unique due to the presence of both isopropoxy and vinyl groups on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.

Biological Activity

2-Isopropoxy-4-methyl-1-vinylbenzene is an organic compound characterized by its unique molecular structure, which includes an isopropoxy group, a vinyl group, and a methyl group attached to a benzene ring. This compound has garnered interest in the scientific community due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Molecular Structure

The molecular formula of this compound is C12H16O, indicating a relatively complex structure that can participate in various chemical reactions.

Synthesis Methods

The synthesis typically involves:

  • Electrophilic Aromatic Substitution : Starting with 4-methylphenol (p-cresol), the compound can be synthesized via alkylation with isopropyl bromide in the presence of a base like potassium carbonate.
  • Vinylation Reaction : The resultant product undergoes vinylation using appropriate vinylating agents under controlled conditions.

These methods are optimized for high yield and purity while minimizing hazardous by-products.

The biological activity of this compound is primarily attributed to its interactions with biomolecules. The compound may act as a substrate or inhibitor for various enzymes, influencing biochemical pathways relevant to disease processes.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics.
  • Antioxidant Properties : Investigations have shown that this compound can scavenge free radicals, contributing to its potential as an antioxidant agent in therapeutic contexts.

Comparative Biological Activity

CompoundBiological ActivityReference
This compoundAntimicrobial, Antioxidant
4-Isopropoxy-2-methylphenolAnti-inflammatory properties
4-Methyl-2-vinylphenolCytotoxic effects on cancer cell lines

Industrial Applications

Due to its unique properties, this compound finds applications in:

  • Polymer Production : Used as a monomer in the synthesis of specialty polymers and resins.
  • Chemical Intermediates : Serves as an intermediate in synthesizing more complex organic molecules for pharmaceutical applications.

Properties

IUPAC Name

1-ethenyl-4-methyl-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-11-7-6-10(4)8-12(11)13-9(2)3/h5-9H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRDTYFSRCNMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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